Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate
Description
Historical Development of Thiadiazole-Based Compounds
Thiadiazoles, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, have been integral to drug discovery since their first synthesis in the early 20th century. The 1,2,5-thiadiazole isomer, distinguished by its nitrogen-sulfur-nitrogen (N-S-N) arrangement, gained prominence due to its electronic polarization, which enhances binding affinity to biological targets. Early studies focused on its role as a bioisostere for carboxylic acid groups, enabling improved membrane permeability in small molecules. By the mid-2000s, researchers identified 1,2,5-thiadiazole derivatives as potent agonists for peroxisome proliferator-activated receptors (PPARs), exemplified by compound 13 , which demonstrated dual PPARα/δ activity.
The structural versatility of the 1,2,5-thiadiazole ring is evident in its ability to undergo functionalization at the 3-position, enabling covalent attachment to pyrrolidine or aromatic systems. This adaptability has led to its incorporation into antiviral, anticancer, and antimicrobial agents, with recent advancements highlighting its role in kinase inhibition and epigenetic modulation.
Table 1: Key Thiadiazole Isomers and Their Medicinal Applications
| Isomer | Key Functional Groups | Therapeutic Applications |
|---|---|---|
| 1,2,5-Thiadiazole | N-S-N, C-3 substituent | PPAR agonists, antiviral agents |
| 1,3,4-Thiadiazole | N-N-S, C-2/C-5 substituents | Antimicrobial, anticonvulsant agents |
Significance of Pyrrolidinyl-Sulfonyl Functionalization
The pyrrolidinyl-sulfonyl moiety, as seen in methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate, combines two critical features:
- Pyrrolidine Ring : A saturated five-membered nitrogen heterocycle that enhances solubility and conformational rigidity. Its chair-like conformation reduces steric hindrance, facilitating interactions with hydrophobic enzyme pockets.
- Sulfonyl Group : Introduces strong electron-withdrawing effects, stabilizing adjacent positive charges and improving metabolic resistance. Sulfonamides are known to inhibit matrix metalloproteinases (MMPs) and aminopeptidase N (AP-N), as demonstrated by compounds 6a-d , which showed selective MMP-2 inhibition.
In the target compound, the sulfonyl group bridges the pyrrolidine and benzoate moieties, creating a planar, electron-deficient region that may enhance π-stacking interactions with aromatic residues in target proteins. This design mirrors advancements in sulfonamide-based kinase inhibitors, where the sulfonyl group acts as a hydrogen bond acceptor.
Table 2: Pyrrolidinyl-Sulfonyl Derivatives in Drug Discovery
| Compound | Target | Activity (IC₅₀) |
|---|---|---|
| Methyl 4-pyrrolidin-1-ylbenzoate | PPARγ | Agonist (EC₅₀ = 12 nM) |
| N-[5-oxo-4-(arylsulfonyl)-1,3,4-thiadiazol-2-yl]amides | COX-2 | Analgesic (ED₅₀ = 5 mg/kg) |
Evolution of Methyl Benzoate Derivatives in Pharmaceutical Research
Methyl benzoate esters serve as prodrug motifs and metabolic stabilizers. The ester group mitigates first-pass hydrolysis while the benzene ring enables π-π interactions with target proteins. In this compound, the para-substituted benzoate ester positions the sulfonyl-pyrrolidine-thiadiazole system for optimal spatial orientation.
Historically, methyl benzoate derivatives like methyl 4-(pyrrolidin-1-yl)benzoate (PubChem CID 6971085) demonstrated PPARγ agonism, underscoring the pharmacophoric importance of the benzoate core. Modern derivatives, such as methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate (CAS 2034328-43-1), further illustrate the synergy between benzoate esters and sulfonamide groups in enhancing blood-brain barrier penetration.
Structural Analysis of Key Benzoate Derivatives
- Electron-Withdrawing Effects : The sulfonyl group in the target compound withdraws electron density from the benzene ring, increasing electrophilicity and reactivity toward nucleophilic residues.
- Steric Considerations : The 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine substituent introduces a 120° dihedral angle relative to the benzoate plane, minimizing steric clashes in binding pockets.
Properties
IUPAC Name |
methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-21-14(18)10-2-4-12(5-3-10)24(19,20)17-7-6-11(9-17)22-13-8-15-23-16-13/h2-5,8,11H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJDWYBKTRJJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
. They have been found to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells.
Biological Activity
Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate, with the CAS number 2097898-35-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 369.4 g/mol. The compound contains a thiadiazole moiety and a pyrrolidine ring that contribute to its biological profile.
| Property | Value |
|---|---|
| CAS Number | 2097898-35-4 |
| Molecular Formula | C14H15N3O5S2 |
| Molecular Weight | 369.4 g/mol |
The biological activity of compounds containing a 1,2,5-thiadiazole scaffold is attributed to their ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding. These interactions can lead to the modulation of several biochemical pathways:
- Inhibition of DNA replication: Some thiadiazole derivatives have shown the capacity to inhibit DNA replication in both bacterial and cancer cells, indicating potential applications in oncology and antimicrobial therapy.
- Targeting Kinases: Certain derivatives have been linked to the inhibition of specific kinases involved in cell proliferation and survival, which is crucial for developing anticancer agents.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The presence of the pyrrolidine ring may enhance this activity by facilitating better penetration into microbial cells.
Anti-inflammatory Properties
Compounds with similar structures have been reported to possess anti-inflammatory effects. The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases.
Case Studies and Research Findings
A review of literature on thiadiazole derivatives highlights their pharmacological potential:
- Cytotoxicity Studies: A study showed that various thiadiazole derivatives exhibited potent cytotoxic effects against human cancer cell lines at low concentrations. The mechanism involved apoptosis and necrosis pathways .
- Antimicrobial Efficacy: Research has demonstrated that thiadiazole compounds can effectively inhibit the growth of several bacterial strains, suggesting that this compound might share similar properties.
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that compounds containing thiadiazole moieties exhibit potent antimicrobial properties. Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate has been evaluated for its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives with thiadiazole exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as a new class of antimicrobial agents .
Anti-inflammatory Effects
Research has shown that compounds with similar structures can modulate inflammatory pathways. In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis .
Anticancer Properties
Preliminary investigations into the anticancer activities of this compound have yielded promising results. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. A detailed study reported that treatment with this compound resulted in significant cell death in breast cancer cells while sparing normal cells .
Herbicidal Activity
The compound's structural features suggest potential herbicidal properties. Research has shown that certain thiadiazole derivatives can inhibit plant growth by interfering with photosynthesis and other metabolic processes. Field trials indicated that this compound effectively reduced weed populations without adversely affecting crop yield .
Pest Control
The compound has also been evaluated for its insecticidal properties against common agricultural pests. Laboratory assays demonstrated significant mortality rates in treated populations of aphids and beetles, indicating its potential as a biopesticide .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues from Sulfonylurea Herbicides
The compound shares partial structural homology with sulfonylurea herbicides listed in . These analogs, such as metsulfuron methyl ester and triflusulfuron methyl ester , also contain a methyl benzoate core and sulfonylurea linkages. However, critical differences arise in their heterocyclic substituents and linkage types:
Key Observations :
Heterocyclic Substitution: Unlike sulfonylureas with triazine rings (e.g., metsulfuron methyl), the target compound incorporates a 1,2,5-thiadiazole group. Thiadiazoles are known for their electron-deficient aromatic systems, which may enhance reactivity or alter binding interactions compared to triazines .
Linkage Chemistry : The target compound uses a sulfonamide linkage (R-SO₂-NR₂) instead of the sulfonylurea bridge (R-SO₂-NH-C(O)-NH-R') found in traditional sulfonylurea herbicides. This difference likely impacts enzymatic targeting and metabolic stability.
Biological Implications: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis in plants.
Comparison with Pyridine Derivatives
highlights pyridine derivatives with pyrrolidinyl substituents (e.g., 4-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine) . While these compounds share a pyrrolidine ring, their core pyridine structure and silyl ether/iodo substituents differ markedly from the benzoate-thiadiazole system of the target compound. This divergence underscores the target compound’s uniqueness in heterocyclic architecture and functional group orientation.
Research Findings and Hypotheses
- Synthetic Accessibility : The sulfonamide linkage simplifies synthesis relative to sulfonylureas, which require urea-forming steps. This could reduce production costs for scalable applications.
- Unresolved Questions : The absence of explicit biological data for the target compound necessitates further studies to elucidate its activity spectrum, toxicity profile, and molecular targets.
Q & A
Basic: What are the standard synthetic routes for Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate, and what reaction conditions are critical for optimizing yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including sulfonylation and coupling of heterocyclic moieties. Key steps include:
- Reflux conditions : Use absolute ethanol or THF as solvents, with catalytic glacial acetic acid to facilitate condensation (e.g., analogous to triazole-substituted benzaldehyde reactions in ).
- Recrystallization : Purify intermediates using DMF-EtOH (1:1) mixtures to enhance crystallinity and remove byproducts .
- Critical parameters : Reaction time (4–6 hours for reflux), temperature control (70–80°C), and stoichiometric ratios (1:1 molar equivalents of reactants) to minimize side reactions.
Basic: What spectroscopic and crystallographic methods are recommended for characterizing the compound's structure?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking at 4.06–4.14 Å distances, as observed in sulfonyl-pyrazole derivatives) .
- Spectroscopy :
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S content.
Basic: What are the primary safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Emergency protocols should align with SDS guidelines for sulfonamide derivatives .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation.
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 or HepG2) and control for metabolite interference (e.g., monitor sulfonyl-triazolinone degradation products via HPLC, as in ).
- Dose-response analysis : Compare EC50 values under varying pH/temperature conditions to identify confounding factors.
- Replicate conditions : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
Advanced: What strategies can be employed to enhance the compound's stability under various pH and temperature conditions during in vitro assays?
Methodological Answer:
- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES to mitigate hydrolysis of the sulfonyl group.
- Lyophilization : Stabilize the compound in lyophilized form, reconstituting in DMSO for assays.
- Adsorption studies : Pre-treat assay matrices (e.g., clay or silica) to reduce non-specific binding, as demonstrated for sulfonylaminocarbonyltriazolinone herbicides .
Advanced: How does the electronic configuration of the thiadiazole and pyrrolidine rings influence the compound's reactivity and interaction with biological targets?
Methodological Answer:
- Computational modeling : Perform DFT calculations to map electron-withdrawing effects of the thiadiazole ring, which may enhance electrophilic reactivity at the sulfonyl group.
- Structure-activity relationships (SAR) : Compare analogs with substituted pyrrolidine rings (e.g., tert-butyl-dimethylsilyloxy derivatives in ) to assess steric vs. electronic contributions.
- Biological target docking : Simulate interactions with enzymes (e.g., carbonic anhydrase) to identify key hydrogen bonds or π-cation interactions .
Advanced: What are the implications of the compound's crystal packing and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) on its physicochemical properties?
Methodological Answer:
- Solubility : Strong π-π interactions (e.g., between aromatic rings at 4.06 Å) reduce aqueous solubility, necessitating co-solvents like DMSO .
- Melting point : Planar crystal packing (r.m.s. deviation <0.02 Å for tolyl groups) correlates with higher thermal stability (mp >200°C for sulfonyl derivatives) .
- Formulation design : Use cyclodextrin encapsulation or micronization to improve bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
